molecular formula C12H14N4S B14007104 N~4~-Benzyl-6-(methylsulfanyl)pyrimidine-2,4-diamine CAS No. 91769-84-5

N~4~-Benzyl-6-(methylsulfanyl)pyrimidine-2,4-diamine

Cat. No.: B14007104
CAS No.: 91769-84-5
M. Wt: 246.33 g/mol
InChI Key: WEXZNYJEUMDKLL-UHFFFAOYSA-N
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Description

N-benzyl-6-methylsulfanyl-pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-methylsulfanyl-pyrimidine-2,4-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of benzylamine with a suitable pyrimidine precursor, followed by the introduction of a methylsulfanyl group. The reaction conditions often require the use of catalysts and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-methylsulfanyl-pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-6-methylsulfanyl-pyrimidine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-6-methylsulfanyl-pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    6-methylsulfanyl-pyrimidine-2,4-diamine: Lacks the benzyl group but shares the core pyrimidine structure.

    N-benzyl-pyrimidine-2,4-diamine: Lacks the methylsulfanyl group but retains the benzyl and pyrimidine core.

Uniqueness

N-benzyl-6-methylsulfanyl-pyrimidine-2,4-diamine is unique due to the presence of both the benzyl and methylsulfanyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development and other applications.

Properties

CAS No.

91769-84-5

Molecular Formula

C12H14N4S

Molecular Weight

246.33 g/mol

IUPAC Name

4-N-benzyl-6-methylsulfanylpyrimidine-2,4-diamine

InChI

InChI=1S/C12H14N4S/c1-17-11-7-10(15-12(13)16-11)14-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H3,13,14,15,16)

InChI Key

WEXZNYJEUMDKLL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC(=C1)NCC2=CC=CC=C2)N

Origin of Product

United States

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